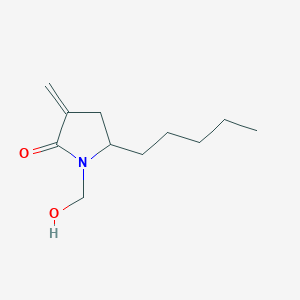
1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring with hydroxymethyl and methylidene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the hydroxymethylation of a suitable precursor, such as an alkyl iodide, using formaldehyde as a C1 synthon . This process typically employs photocatalysis and a phosphine additive to facilitate the reaction. The reaction conditions often include the use of a halogen-atom transfer (XAT) mechanism to generate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and catalysts is emphasized to adhere to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, and substituted pyrrolidinones.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A compound with similar hydroxymethyl functionality, used in the production of biofuels and chemicals.
2,5-Diformylfuran (DFF): Another derivative of HMF, used in various chemical applications.
Uniqueness
1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one is unique due to its specific structural features, including the combination of hydroxymethyl and methylidene groups on a pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
838851-34-6 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO2/c1-3-4-5-6-10-7-9(2)11(14)12(10)8-13/h10,13H,2-8H2,1H3 |
Clé InChI |
BFAIGMKFWQREKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(=C)C(=O)N1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


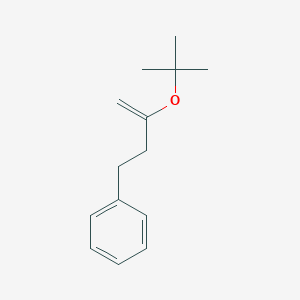

![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)

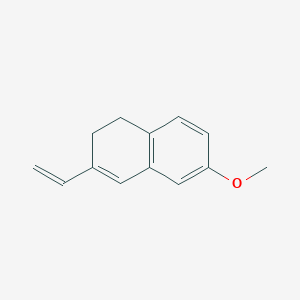
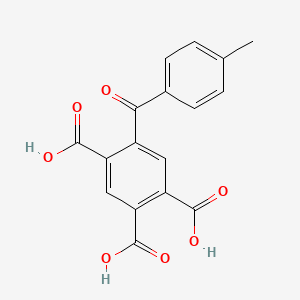
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)

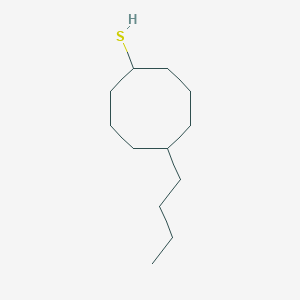
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
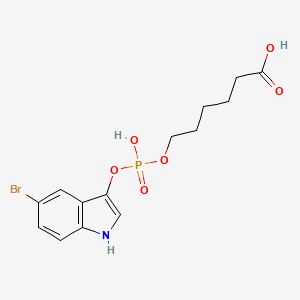
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
